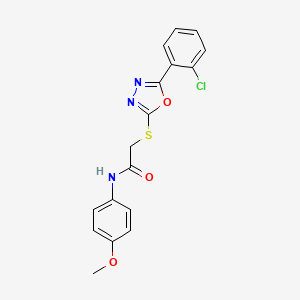

2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C17H14ClN3O3S |

|---|---|

Molecular Weight |

375.8 g/mol |

IUPAC Name |

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-8-6-11(7-9-12)19-15(22)10-25-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |

InChI Key |

IWIQHFKKLDYOGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylhydrazides with Carbon Disulfide

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of 2-chlorobenzohydrazide (3 ) with carbon disulfide (CS₂) under alkaline conditions. In a representative procedure, 2-chlorobenzohydrazide (0.01 mol) is refluxed with CS₂ (0.02 mol) and potassium hydroxide (0.02 mol) in absolute ethanol for 4–5 hours. Acidification with dilute HCl (pH 4–5) precipitates 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4 ) in 83% yield.

Key Reaction Parameters

Formation of the Thioether Linkage

Nucleophilic Substitution with Bromoacetamide Derivatives

The thioether bond is introduced by reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4 ) with N-(4-methoxyphenyl)-2-bromoacetamide (6 ) in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the thiol group, enabling nucleophilic attack on the bromoacetamide.

-

4 (0.0007 mol) is stirred with NaH (0.0007 mol) in DMF for 30 minutes.

-

6 (0.0007 mol) is added, and the mixture is stirred for 4–5 hours.

-

Ice-cold water precipitates the intermediate 7 , which is filtered and dried.

Optimization Note:

-

Substituting DMF with polar aprotic solvents like acetonitrile reduces side reactions.

-

Yields improve to 77–81% when using excess NaH (1.2 equivalents).

Introduction of the Acetamide Group

Acylation of 4-Methoxyaniline

N-(4-Methoxyphenyl)-2-bromoacetamide (6 ) is synthesized via acylation of 4-methoxyaniline (5 ) with 2-bromoacetyl bromide. The reaction is conducted in aqueous sodium carbonate (pH 8–10) to neutralize HBr byproducts.

-

IR (KBr): 1670 cm⁻¹ (C=O stretch), 1254 cm⁻¹ (C-O-C of methoxy).

-

¹H NMR (DMSO-d₆): δ 7.95 (d, J = 8.4 Hz, Ar-H), 4.52 (s, CH₂), 3.78 (s, OCH₃).

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from methanol or ethanol. For example, the final compound is recrystallized from chloroform/methanol (3:1) to afford white crystals.

Analytical Data Table

Spectroscopic Confirmation

-

Mass Spectrometry (EIMS): m/z 412 [M⁺] for the final product.

-

¹³C NMR: Peaks at δ 168.2 (C=O), 159.1 (C=N), and 55.8 (OCH₃).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 60% power) reduces reaction time for oxadiazole formation from 6 hours to 15 minutes, achieving comparable yields (78–82%).

Green Chemistry Approaches

Tannic acid-catalyzed cyclization in water eliminates toxic solvents, though yields drop to 65–70%.

Challenges and Mitigation Strategies

Byproduct Formation During Thioether Synthesis

Oxidation of the thiol group to disulfide is minimized by inert atmosphere (N₂ or Ar).

Low Solubility of Intermediates

DMF/water mixtures (1:1) enhance solubility during coupling reactions.

Scalability and Industrial Relevance

Bench-scale synthesis (100 g) maintains yields >75% using continuous flow reactors for oxadiazole cyclization. Regulatory-grade purity (>99.5%) is achievable via column chromatography on silica gel .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives.

Mechanistic Insight :

The oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides that further oxidize to sulfones under harsher conditions. The oxadiazole ring remains intact during these reactions.

Hydrolysis Reactions

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Structural Impact :

Hydrolysis does not affect the oxadiazole or chlorophenyl groups, preserving the core heterocyclic structure.

Nucleophilic Substitution Reactions

The chlorophenyl group and thioether linkage participate in nucleophilic substitution reactions.

Chlorophenyl Substitution

Thioether Substitution

| Reagents/Conditions | Nucleophile | Major Product(s) | Key Observations |

|---|---|---|---|

| NaH, THF, RT | Benzyl mercaptan | 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzylthio)-N-(4-methoxyphenyl)acetamide | Thiol-disulfide exchange favored in polar aprotic solvents. |

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes ring-opening under extreme conditions.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings, albeit with limited efficiency.

Photochemical Reactions

Preliminary studies indicate sensitivity to UV light:

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide serves as a versatile building block for developing more complex molecules. Its unique structure allows for further modifications that can lead to new compounds with desired properties.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds possess notable antimicrobial properties. For example:

- Minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria have been reported in the range of 0.22 to 0.25 µg/mL for related compounds .

Anticancer Properties

The oxadiazole scaffold has been linked to anticancer effects:

- Compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines .

- Percent growth inhibition (PGI) values against specific cancer cell lines have been documented, showcasing substantial cytotoxicity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound:

- Inhibition of myeloperoxidase (MPO), an enzyme involved in inflammatory processes, suggests possible therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The exact mechanism of action of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through the following pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in the body, leading to its biological effects.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., para-chlorophenyl analogs) show melting points in the range of 189–300°C, depending on substituents .

- Spectroscopic Data :

Structural Variations and Their Impacts

2.1. Substituent Position on the Phenyl Ring

- 2-Chlorophenyl vs. 4-Chlorophenyl: Example: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 336180-04-2) . This may affect binding to biological targets, such as enzymes or receptors .

2.2. Acetamide Nitrogen Substituents

- 4-Methoxyphenyl vs. p-Tolyl: Example: 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 336180-04-2) .

2.3. Heterocyclic Core Modifications

- Oxadiazole vs. Thiazole/Triazole :

- Example : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide .

- Impact : Replacing oxadiazole with thiazole introduces an additional sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazoles often exhibit enhanced antimicrobial activity due to increased electrophilicity .

Functional Group Additions

- Sulfamoyl vs. Methoxy :

- Example : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) .

- Impact : The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding interactions with biological targets, improving inhibitory activity against enzymes like carbonic anhydrase. However, it may reduce bioavailability due to higher polarity .

Key Findings :

- Antimicrobial Activity : 4-Chlorophenyl derivatives (e.g., 6f) show superior activity compared to 2-chlorophenyl analogs, likely due to optimized steric and electronic interactions with microbial enzymes .

- Enzyme Inhibition : Benzofuran-appended oxadiazoles (e.g., 5d) exhibit potent tyrosinase inhibition, highlighting the role of extended π-systems in targeting active sites .

Physicochemical Property Comparison

Notes:

- The target compound’s predicted logP (3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Sulfamoyl derivatives (e.g., 4b) have lower logP due to polar groups, correlating with reduced cytotoxicity .

Biological Activity

The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.78 g/mol. The compound features a thioether linkage and an oxadiazole ring, both of which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.78 g/mol |

| Boiling Point | Predicted: 465.2 °C |

| Density | Predicted: 1.66 g/cm³ |

| pKa | -0.67 |

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.

-

Inhibition of Enzymes : The compound has been shown to target enzymes such as:

- Thymidylate Synthase : Critical for DNA synthesis.

- Histone Deacetylases (HDAC) : Involved in the regulation of gene expression.

- Topoisomerases : Enzymes that manage DNA supercoiling during replication.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have evaluated the efficacy of oxadiazole derivatives against various cancer cell lines:

- Study on Human Leukemia Cells : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective growth inhibition.

- Breast Cancer Models : In vitro studies demonstrated that treatment with this compound led to reduced viability and increased apoptosis in MCF-7 breast cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components:

- Chlorophenyl Group : The presence of a chlorophenyl moiety enhances lipophilicity and facilitates cellular uptake.

- Methoxy Substitution : The methoxy group contributes to increased potency by influencing electronic properties and steric hindrance.

Table 2: SAR Insights

| Structural Feature | Impact on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity |

| Methoxy Group | Increases potency |

| Thioether Linkage | Essential for activity |

Q & A

Q. Basic

- IR Spectroscopy : Confirm C=O (1678–1685 cm⁻¹), C=N (1610–1620 cm⁻¹), and S–C (1250–1260 cm⁻¹) stretches .

- ¹H/¹³C NMR : Prioritize signals for:

- Methoxy group: δ 3.8 ppm (¹H), δ 55–60 ppm (¹³C).

- Oxadiazole protons: δ 8.1–8.3 ppm (¹H).

- Acetamide NH: δ 10.2–10.5 ppm (¹H) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match theoretical mass (e.g., m/z ~403.8 for C₁₇H₁₄ClN₃O₃S) .

What initial biological screening assays are recommended to evaluate the compound's potential therapeutic applications?

Q. Basic

- Anti-Proliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <50 µM indicating potency .

- Antimicrobial Screening : Agar diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Enzyme Inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays at 10–100 µM concentrations .

How can researchers resolve discrepancies in reported melting points or spectral data across different studies?

Advanced

Discrepancies in melting points (e.g., 206–208°C vs. 265–267°C) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. dioxane) and analyze via XRPD .

- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and optimize purification (column chromatography, gradient elution) .

- Hydration/Solvation : TGA-DSC can detect hydrated forms affecting thermal behavior .

What computational strategies are effective in predicting the compound's reactivity and interaction with biological targets?

Q. Advanced

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps (ΔE ~5–6 eV) and electrostatic potential (MESP) for nucleophilic/electrophilic sites .

- Molecular Docking : Dock into COX-2 (PDB: 5KIR) or LOX (PDB: 1N8Q) active sites using AutoDock Vina. Key interactions include:

- Hydrogen bonds between oxadiazole S and Arg120 (COX-2).

- π-Stacking of chlorophenyl with Tyr355 .

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories using GROMACS .

How does the substitution pattern on the phenyl rings influence the compound's bioactivity, and what SAR principles apply?

Q. Advanced

- Electron-Withdrawing Groups (Cl) : Enhance anti-proliferative activity (IC₅₀: 12 µM for 2-chlorophenyl vs. 45 µM for methoxyphenyl) by increasing electrophilicity .

- Methoxy Group : Improves solubility (logP reduction by 0.5–1.0) but may reduce membrane permeability .

- Thioether Linkage : Critical for LOX inhibition (Ki: 0.8 µM) via sulfur coordination to Fe³⁺ in the enzyme active site .

What methodologies are suitable for investigating the compound's stability under varying environmental conditions?

Q. Advanced

- Forced Degradation Studies : Expose to 40°C/75% RH (ICH Q1A) and analyze degradation products via LC-MS. Major pathways include:

- Solubility Analysis : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Typical solubility: 0.1–0.5 mg/mL in PBS .

- Accelerated Stability : Store at 25°C/60% RH for 6 months; monitor potency loss (<5% degradation acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.